Superior Tumor Burden Reduction by Deoxylimonin Compared to Obacunone in Hamster Cheek Pouch Model
In a direct comparative study of citrus limonoids for chemopreventive activity against 7,12-dimethylbenz[a]anthracene (DMBA)-induced oral carcinogenesis, deoxylimonin demonstrated significantly greater tumor suppression than obacunone in the hamster cheek pouch model [1]. Deoxylimonin reduced tumor burden by 50% and tumor number by 30%, while obacunone achieved only 40% tumor burden reduction and 25% tumor number reduction [1]. The deoxylimonin results were statistically significant at p < 0.05 [1].
| Evidence Dimension | Tumor Burden Reduction (DMBA-induced oral carcinogenesis) |
|---|---|
| Target Compound Data | 50% reduction in tumor burden; 30% reduction in tumor number (p < 0.05) |
| Comparator Or Baseline | Obacunone: 40% reduction in tumor burden; 25% reduction in tumor number; Ichangensin: 0% reduction in tumor burden and number |
| Quantified Difference | Deoxylimonin reduced tumor burden by 10 absolute percentage points more than obacunone (50% vs. 40%) and was active compared to ichangensin which showed zero effect. |
| Conditions | Hamster cheek pouch model; DMBA-induced oral tumors; topical application |
Why This Matters
For laboratories screening citrus limonoids for anticancer lead identification, deoxylimonin provides a 10-percentage-point higher tumor burden reduction compared to obacunone, offering a statistically validated advantage for in vivo cancer chemoprevention studies.
- [1] Miller EG, Porter JL, Binnie WH, Guo IY, Hasegawa S. Further Studies on the Anticancer Activity of Citrus Limonoids. J Agric Food Chem. 2004;52(15):4908-4912. View Source
